molecular formula C23H27ClN2O3 B11303358 5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11303358
M. Wt: 414.9 g/mol
InChI Key: BLZAUXWBOXADJY-UHFFFAOYSA-N
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Description

5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol and aldehyde derivatives.

    Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine and Furan Moieties: This involves nucleophilic substitution reactions where the piperidine and furan derivatives are introduced under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The chlorine atom in the benzofuran ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzofuran core and the attached functional groups can engage in various types of binding interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the piperidine and furan moieties.

    3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the chlorine atom.

Uniqueness

The presence of both the piperidine and furan moieties, along with the chlorine atom, makes 5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C23H27ClN2O3

Molecular Weight

414.9 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H27ClN2O3/c1-14-11-21-17(12-18(14)24)16(3)22(29-21)23(27)25-13-19(20-8-7-15(2)28-20)26-9-5-4-6-10-26/h7-8,11-12,19H,4-6,9-10,13H2,1-3H3,(H,25,27)

InChI Key

BLZAUXWBOXADJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=C(C3=C(O2)C=C(C(=C3)Cl)C)C)N4CCCCC4

Origin of Product

United States

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